N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxyaniline, 4-fluorobenzoyl chloride, and quinoline derivatives. Common synthetic routes could involve:
Acylation: The reaction of 2,5-dimethoxyaniline with 4-fluorobenzoyl chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization with a quinoline derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Benzoyl Derivatives: Such as benzoyl peroxide, used in acne treatment.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is unique due to its specific structural features, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-33-18-11-12-23(34-2)21(13-18)28-24(30)15-29-14-20(25(31)16-7-9-17(27)10-8-16)26(32)19-5-3-4-6-22(19)29/h3-14H,15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDZOEXWFSPEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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